4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine
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Overview
Description
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a morpholine ring attached to a thieno[2,3-d]pyrimidine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The synthesis proceeds through three main steps: condensation reaction, chlorination, and nucleophilic substitution . The overall yield of this process is approximately 43%.
Condensation Reaction: Methyl 3-aminothiophene-2-carboxylate reacts with formamidine acetate to form the thieno[2,3-d]pyrimidine core.
Chlorination: The intermediate product undergoes chlorination to introduce a chlorine atom at a specific position on the thieno[2,3-d]pyrimidine ring.
Nucleophilic Substitution: Finally, the chlorinated intermediate reacts with morpholine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient, cost-effective, and environmentally friendly. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste. Green chemistry principles are increasingly being applied to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes.
Pathways Involved: By inhibiting PI3K, the compound disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine can be compared with other thieno[2,3-d]pyrimidine derivatives:
Properties
IUPAC Name |
4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFKRUBCTSGHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1703014-48-5 |
Source
|
Record name | 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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